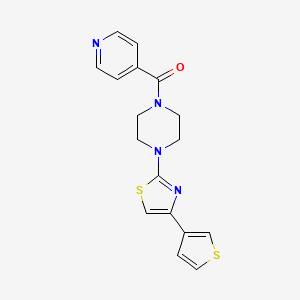

![molecular formula C20H25Cl2N5O2S B2359110 N-(4-氯苯并[d]噻唑-2-基)-1,5-二甲基-N-(3-吗啉代丙基)-1H-吡唑-3-甲酰胺盐酸盐 CAS No. 1216491-43-8](/img/structure/B2359110.png)

N-(4-氯苯并[d]噻唑-2-基)-1,5-二甲基-N-(3-吗啉代丙基)-1H-吡唑-3-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

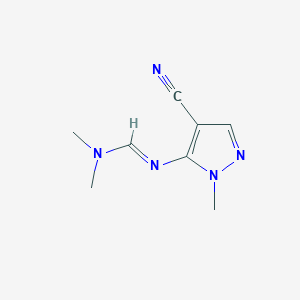

N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2N5O2S and its molecular weight is 470.41. The purity is usually 95%.

BenchChem offers high-quality N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗炎特性

炎症在各种疾病中起着至关重要的作用,具有抗炎活性的化合物备受追捧。我们的化合物已在该领域进行过潜在的研究。研究人员合成了 N-(苯并[d]噻唑-2-基)-2-[苯基(2-(哌啶-1-基)乙基氨基]苯甲酰胺 (8a-e) 和 N-(苯并[d]噻唑-2-基)-2-[苯基(2-吗啉代)乙基氨基]苯甲酰胺 (9a-e) 的衍生物。其中,化合物 8b 和 9b 在苯并噻唑环的第六位含有甲氧基,分别与哌啶和吗啉部分连接,表现出显着的抗炎活性。它们对 COX-1 抑制表现出最高的 IC50 值(分别为 11.34 µM 和 11.21 µM)。此外,这些化合物还表现出优异的 COX-2 选择性指数 (SI) 值(SI 分别为 103.09 和 101.90),并显着抑制了白蛋白变性 .

抗菌活性

噻唑衍生物通常表现出抗菌特性。在探索我们化合物的潜力的同时,请考虑其抗菌作用。化合物 4 在噻唑环的第四位含有 3,4-二甲氧基苯基部分,表现出强效抑制活性 (MIC = 1.4 µM),与标准药物万古霉素相当 .

抗癌潜力

另一个令人兴奋的领域是该化合物对癌细胞的影响。例如,5a 是 N-(苯并[d]噻唑-2-基)-4-氨基喹啉的衍生物,它诱导 S 期阻滞,上调促凋亡蛋白,下调抗凋亡蛋白,激活 caspase-3,并导致线粒体功能障碍,最终诱导细胞凋亡 .

抗菌筛选

早期的研究探索了 N-{4-[(4-氨基-5-巯基-4H-1,2,4-三唑-3-基)甲基]-1,3-噻唑-2-基}-2-取代酰胺衍生物。这些化合物被筛选用于体外抗菌活性,针对金黄色葡萄球菌、大肠杆菌、铜绿假单胞菌和伤寒。

药理学研究

人们一直在努力研究新合成的 N-(4-(4-溴苯基)噻唑-2-基)-2-氯乙酰胺衍生物的药理活性。这些研究旨在对抗病原体和癌细胞的抗菌和抗癌药物耐药性 .

作用机制

Target of Action

The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response . The compound has been shown to have weak COX-1 inhibitory activity and excellent COX-2 selectivity index values .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This inhibition disrupts the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. By inhibiting this pathway, the compound can reduce these symptoms.

Result of Action

The result of the compound’s action is a reduction in the inflammatory response. It achieves this by inhibiting the production of prostaglandins through the inhibition of COX enzymes . This leads to a decrease in inflammation, pain, and fever.

属性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN5O2S.ClH/c1-14-13-16(23-24(14)2)19(27)26(8-4-7-25-9-11-28-12-10-25)20-22-18-15(21)5-3-6-17(18)29-20;/h3,5-6,13H,4,7-12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTDDUCKEWWBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC=C4Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

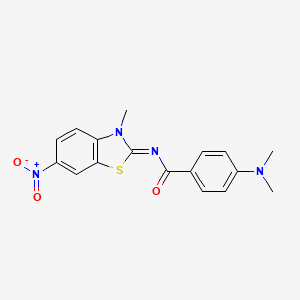

![6-(4-chlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2359030.png)

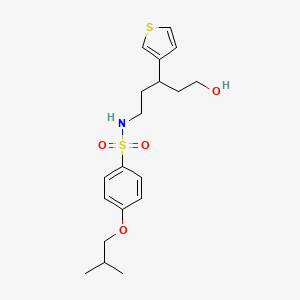

![(3As,6aR)-5,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-2-one](/img/structure/B2359031.png)

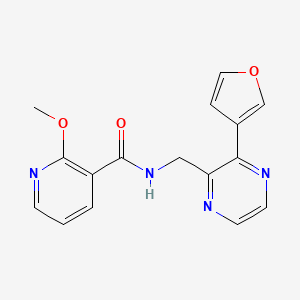

![N-(2-methoxyphenyl)-4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2359034.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2359040.png)

![4-[(3-chloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2359044.png)

![N-(p-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2359048.png)